molecular formula C9H11N B14760691 Benzenamine, N-(1-methylethylidene)- CAS No. 1124-52-3

Benzenamine, N-(1-methylethylidene)-

Cat. No.: B14760691
CAS No.: 1124-52-3
M. Wt: 133.19 g/mol
InChI Key: YEYCASGOSICVMZ-UHFFFAOYSA-N
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Description

Benzenamine, N-(1-methylethylidene)- (IUPAC name), also known as N-isopropylideneaniline, is an imine derivative of aniline characterized by a C=N bond formed via condensation between aniline and acetone. This compound serves as a precursor in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its structure features a planar C=N bond with a length of 1.292 Å, consistent with typical imine bond lengths observed in similar compounds .

Properties

CAS No.

1124-52-3

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

N-phenylpropan-2-imine

InChI

InChI=1S/C9H11N/c1-8(2)10-9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

YEYCASGOSICVMZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenamine, N-(1-methylethylidene)- can be synthesized through the reaction of aniline with acetone. The reaction typically involves the use of a catalyst such as hydrochloric acid to facilitate the formation of the imine bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of Benzenamine, N-(1-methylethylidene)- involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-(1-methylethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the corresponding amine .

Scientific Research Applications

Benzenamine, N-(1-methylethylidene)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenamine, N-(1-methylethylidene)- involves its interaction with specific molecular targets. The compound can form imine bonds with various substrates, leading to the formation of new chemical entities. These interactions are facilitated by the presence of the isopropylidene group, which enhances the reactivity of the nitrogen atom .

Comparison with Similar Compounds

Bond Length and Substituent Effects

The C=N bond length in N-(1-methylethylidene)benzenamine (1.292 Å) is comparable to other imines:

The slight variations arise from electron-donating or withdrawing substituents. For example, electron-withdrawing groups (e.g., nitro in Benzenamine, N-[(4-nitrophenyl)methylene]-) shorten the C=N bond by increasing conjugation, while electron-donating groups (e.g., methoxy in Benzenamine, 4-methoxy-N-(phenylmethylene)-) lengthen it .

Molecular Weight and Substituent Diversity

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(1-methylethylidene)benzenamine C₉H₁₁N 133.19 Isopropylidene
N-(4-Methylphenyl)-2-propanimine C₁₀H₁₃N 147.22 4-Methylphenyl, propanimine
Benzenamine, 2-(1-methylethyl) C₉H₁₃N 135.21 o-Isopropyl
Benzenamine, 4-methoxy-N-(phenylmethylene)- C₁₄H₁₃NO 211.26 4-Methoxy, phenylmethylene

Substituents such as methyl, methoxy, or nitro groups significantly influence solubility, reactivity, and intermolecular interactions .

Key Reaction Conditions

  • Solvents: Ethanol, DMF, and 1,4-dioxane are common .
  • Catalysts : Zinc dust or phosphorus oxychloride (POCl₃) facilitate imine formation .
  • Purification: Column chromatography or recrystallization from ethanol ensures high purity .

Physical and Thermodynamic Properties

Property N-(1-methylethylidene)benzenamine Benzenamine, N-[(4-nitrophenyl)methylene]- Benzenamine, 4-methoxy-N-(phenylmethylene)-
Melting Point (°C) Not reported 347.2 (ΔfusH = 24.56 kJ/mol) Not reported
Boiling Point (°C) Not reported - 677.16 (calculated)
LogP ~2.1 (estimated) Higher due to nitro group ~2.8 (methoxy enhances hydrophobicity)

Data sourced from NIST and Joback methods highlight the impact of substituents on thermal stability and solubility .

Antifungal Performance

  • N-(1-methylethylidene)benzenamine Derivatives: Modifying the benzene ring with electron-withdrawing groups (e.g., Cl, NO₂) enhances antifungal activity. For example, chloro-substituted derivatives exhibit MIC values as low as 1.62 µg/mL against Candida albicans .
  • QSAR Insights : Thermodynamic descriptors like molar refractivity and ovality correlate with antifungal efficacy. Para-substitutions optimize steric and electronic interactions with fungal enzyme targets .

Q & A

Basic: What are the optimal synthetic routes for preparing Benzenamine, N-(1-methylethylidene)-, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via condensation reactions between aniline derivatives and ketones. For example, Schiff base formation using 1-methylethylidene groups involves refluxing aniline with acetone or related ketones in the presence of acid catalysts (e.g., acetic acid) under anhydrous conditions . Optimization includes:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst choice: Lewis acids like ZnCl₂ improve imine formation efficiency.
  • Temperature control: Reflux at 80–100°C maximizes yield while minimizing side products.
    Evidence from analogous compounds (e.g., benzylidene derivatives) suggests yields vary between 60–85% depending on steric hindrance and electronic effects of substituents .

Basic: What spectroscopic techniques are most effective for characterizing N-(1-methylethylidene)-substituted benzenamines?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies proton environments; the imine proton (C=N–H) typically appears at δ 8.1–8.5 ppm, while aromatic protons range from δ 6.5–7.5 ppm .
    • ¹³C NMR: Confirms the C=N bond (δ 150–160 ppm) and quaternary carbons from the methylethylidene group .
  • IR Spectroscopy: Stretching vibrations for C=N bonds appear at ~1640 cm⁻¹, and N–H bending (if present) near 3300 cm⁻¹ .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 149 for C₁₀H₁₅N) and fragmentation patterns validate structural integrity .

Advanced: How can computational methods resolve contradictions in experimental data for N-(1-methylethylidene)-benzenamine derivatives?

Methodological Answer:
Discrepancies in reaction yields or spectroscopic data may arise from conformational isomerism or solvent effects. Use:

  • Density Functional Theory (DFT): Calculate optimized geometries and electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular Dynamics (MD): Simulate solvent interactions to explain solubility differences or byproduct formation .
    For example, DFT can model steric clashes in bulky derivatives that reduce yields, aligning with experimental observations in tert-butyl analogs .

Advanced: What strategies mitigate degradation of N-(1-methylethylidene)-benzenamines under oxidative conditions?

Methodological Answer:

  • Stabilization Techniques:
    • Antioxidant Additives: Incorporate 0.1–1% w/w hindered phenols (e.g., BHT) to scavenge free radicals .
    • Protective Atmospheres: Store samples under nitrogen or argon to prevent oxidation .
  • Degradation Monitoring:
    • HPLC-MS: Track decomposition products (e.g., nitroso derivatives) with C18 columns and acetonitrile/water gradients .
    • Accelerated Aging Studies: Expose samples to 40–60°C and 75% humidity for 2–4 weeks to model long-term stability .

Advanced: How do substituent effects on the benzene ring influence the electronic properties of N-(1-methylethylidene)-benzenamines?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents reduce electron density at the imine nitrogen, lowering basicity (pKa ~3–5) and shifting UV-Vis absorbance to longer wavelengths (λmax 280–320 nm) .
  • Electron-Donating Groups (EDGs): Methoxy or methyl groups increase electron density, enhancing stability against electrophilic attack.
  • Experimental Validation:
    • Cyclic Voltammetry: Measure oxidation potentials to correlate substituent effects with redox behavior .
    • UV-Vis Spectroscopy: Compare λmax shifts to quantify conjugation extent .

Basic: What are the regulatory considerations for handling N-(1-methylethylidene)-benzenamines in laboratory settings?

Methodological Answer:

  • Toxicity Screening: Follow OECD Test Guidelines (e.g., Acute Oral Toxicity 423) to assess LD₅₀ values .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before incineration .
  • Documentation: Maintain records per EPA Significant New Use Rules (SNURs) for amine derivatives under 40 CFR §721.1105 .

Advanced: How can environmental persistence of N-(1-methylethylidene)-benzenamines be evaluated?

Methodological Answer:

  • Biodegradation Assays: Use OECD 301B (CO₂ Evolution Test) to measure mineralization rates over 28 days .
  • Ecotoxicity Studies:
    • Daphnia magna Acute Toxicity: EC₅₀ values >10 mg/L indicate low aquatic risk .
    • QSAR Modeling: Predict bioaccumulation potential (log Kow) from octanol-water partition coefficients .
  • Regulatory Alignment: Compare data to Canada’s Chemical Management Plan (CMP) thresholds for persistent organic pollutants .

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